Kaempferide Demonstrates >5-Fold Higher Plasma Cmax Versus Kaempferol Following Oral Administration
In a head-to-head pharmacokinetic study using UHPLC-MS/MS following oral administration of Sedum sarmentosum Bunge extract to rats, kaempferide achieved a Cmax of 276.22 ng/mL compared to 54.03 ng/mL for kaempferol, representing a 5.1-fold increase in peak plasma concentration [1]. Additionally, kaempferide exhibited a lower rate of clearance than kaempferol in the same study.
| Evidence Dimension | Peak plasma concentration (Cmax) following oral administration |
|---|---|
| Target Compound Data | Cmax = 276.22 ng/mL |
| Comparator Or Baseline | Kaempferol: Cmax = 54.03 ng/mL |
| Quantified Difference | 5.1-fold higher Cmax for kaempferide |
| Conditions | Rat plasma; oral administration of Sedum sarmentosum Bunge extract; UHPLC-MS/MS quantification |
Why This Matters
Higher systemic exposure reduces the required oral dose to achieve target plasma concentrations, directly impacting formulation cost and in vivo experimental design.
- [1] Jiang et al. Simultaneous Determination of Kaempferide, Kaempferol and Isorhamnetin in Rat Plasma by UHPLC-MS/MS and its Application to a Pharmacokinetic Study. J Braz Chem Soc. 2018;29(4). doi:10.21577/0103-5053.20170166 View Source
